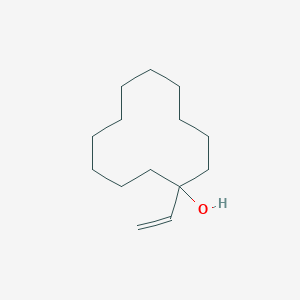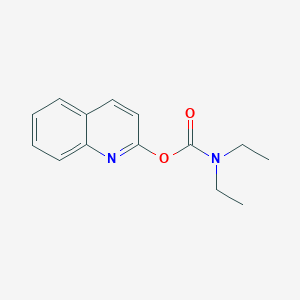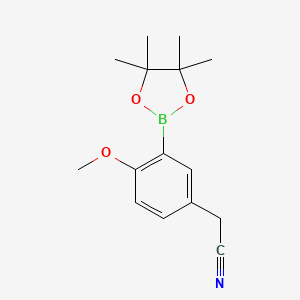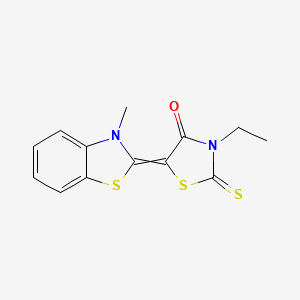![molecular formula C16H21NO4 B8726404 N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C](/img/structure/B8726404.png)
N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C is a complex organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 . This compound is known for its unique structure, which includes both acetyl and acetamino groups attached to a tetrahydro naphthalene ring system with methoxy substituents at positions 5 and 8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C typically involves multiple steps. One common method starts with 5,8-dihydroxy-1,4-dihydronaphthalene as the precursor . The synthesis involves the following steps:
Acetylation: The precursor undergoes acetylation to introduce the acetyl group.
Methoxylation: Methoxy groups are introduced at positions 5 and 8 through methoxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl and acetamino groups to their respective alcohols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and amines.
Wissenschaftliche Forschungsanwendungen
N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C involves its interaction with specific molecular targets and pathways. The acetyl and acetamino groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthoic acid
- 3-Pyrrolidino-5-methoxy-1,2-dihydronaphthalene
- 4-Benzyloxy-n (1,2,3,4-tetrahydro-6-methoxy-2-naphthalenyl)aniline
Uniqueness
N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C is unique due to its specific combination of functional groups and its tetrahydro naphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
N-(2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
NHKFQPDGTLYCSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(cyclopentylamino)-2-(2,4-dimethoxyphenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B8726364.png)





![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B8726423.png)


![10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B8726438.png)
